BenchChemオンラインストアへようこそ!

Vadadustat

Drug-drug interactions OATP1B transport Hepatic clearance

Vadadustat is an FDA-approved, once-daily oral HIF-PH inhibitor for anemia in dialysis-dependent CKD, offering therapeutic equivalence to injectable ESAs (ΔHb −0.27 g/dL vs. darbepoetin alfa). Its ~4-fold lower OATP1B-mediated DDI susceptibility vs. roxadustat/daprodustat minimizes interaction risk in polypharmacy patients. Network meta-analysis confirms superior GI tolerability (avoiding elevated diarrhea, constipation, nausea seen with other HIF-PHIs). Linear PK (t½ 9.1–9.2 h) enables predictable once-daily dosing. Patent protection through 2034–2036 ensures multi-year supply continuity for formulary procurement.

Molecular Formula C14H11ClN2O4
Molecular Weight 306.70 g/mol
CAS No. 1000025-07-9
Cat. No. B1683468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVadadustat
CAS1000025-07-9
SynonymsAKB-6548;  AKB 6548;  AKB6548;  PG-1016548;  PG 1016548;  PG1016548;  B-506;  B506;  Vadadustat
Molecular FormulaC14H11ClN2O4
Molecular Weight306.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O
InChIInChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20)
InChIKeyJGRXMPYUTJLTKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vadadustat (CAS 1000025-07-9) Procurement Guide: Oral HIF-PH Inhibitor for Anemia in Chronic Kidney Disease


Vadadustat (AKB-6548, PG-1016548) is an orally bioavailable, titratable hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Akebia Therapeutics. It stabilizes HIF-α transcription factors by inhibiting prolyl hydroxylase domain (PHD) enzymes, thereby stimulating endogenous erythropoietin production and enhancing iron mobilization [1]. The compound received FDA approval on March 27, 2024, for the treatment of anemia in adults with chronic kidney disease (CKD) undergoing dialysis [2]. Vadadustat is a low molecular weight (306.7 g/mol) carboxylic acid that exhibits linear, dose-proportional pharmacokinetics and high plasma protein binding (>99%) [3]. Its once-daily oral dosing regimen distinguishes it from injectable erythropoiesis-stimulating agents (ESAs) and from other HIF-PH inhibitors with more frequent or less convenient dosing schedules [1].

Why HIF-PH Inhibitors Like Vadadustat Are Not Interchangeable: Key Differentiators for Procurement


HIF-PH inhibitors (HIF-PHIs) share a common mechanism of action but exhibit clinically meaningful differences in potency, isoform selectivity, pharmacokinetic profiles, dosing convenience, and safety signals that preclude simple substitution. A network meta-analysis of 45 randomized controlled trials enrolling over 32,000 patients concluded that HIF-PHIs 'should not be treated as a homogeneous class' due to agent-specific differences in hemoglobin response, iron mobilization, and adverse event profiles [1]. For instance, roxadustat demonstrates higher hemoglobin response in non-dialysis populations but carries an increased risk of vascular occlusive events, while daprodustat offers advantages in iron mobilization among dialysis patients but is associated with more gastrointestinal events [2]. Molidustat shows a distinct safety profile with lower hyperkalemia risk but increased hypertension [3]. These divergent profiles underscore that scientific and procurement decisions must be guided by compound-specific quantitative evidence rather than class-based assumptions.

Vadadustat Comparative Evidence: Quantitative Differentiation Versus Roxadustat, Daprodustat, and Molidustat


Reduced OATP1B-Mediated Hepatic Clearance: Lower Drug-Drug Interaction Liability Versus Daprodustat and Roxadustat

Vadadustat exhibits significantly lower dependence on OATP1B-mediated hepatic uptake compared to daprodustat and roxadustat. In vivo pharmacokinetic studies in Cynomolgus monkeys demonstrated that hepatic clearance (nonrenal) of vadadustat was reduced by approximately 4-fold upon co-administration with the OATP1B inhibitor rifampin, whereas daprodustat and roxadustat showed >11-fold reduction under identical conditions [1]. The estimated in vivo fraction transported by OATP1B (ft,OATP1B) was ~70–90% across the acid dustats, but the absolute magnitude of clearance alteration was substantially lower for vadadustat [1]. This differential susceptibility to transporter-mediated drug-drug interactions is directly attributable to the compound's distinct physicochemical and uptake properties [1].

Drug-drug interactions OATP1B transport Hepatic clearance Pharmacokinetics

Favorable Gastrointestinal Safety Profile: Lower Adverse Event Rates Versus Daprodustat and Molidustat

In a comprehensive network meta-analysis of 45 randomized controlled trials involving over 32,000 CKD patients, vadadustat and desidustat demonstrated the lowest rates of gastrointestinal adverse events among the six evaluated HIF-PHIs [1]. Daprodustat was associated with significantly increased odds of diarrhea (OR = 1.36; 95% CI: 1.17–1.59) and constipation (OR = 1.67; 95% CI: 1.11–2.53) compared to ESAs and other HIF-PHIs [1]. Molidustat increased the likelihood of nausea (OR = 2.03; 95% CI: 1.15–3.60) [1]. In contrast, vadadustat did not exhibit statistically significant elevations in any gastrointestinal adverse event category relative to ESAs or placebo [2].

Adverse events Gastrointestinal tolerability Safety Network meta-analysis

Once-Daily Dosing Noninferior to Darbepoetin Alfa: Validated Efficacy in Phase 3b Trial

In a phase 3b randomized, open-label, active-controlled noninferiority trial, vadadustat administered once daily demonstrated noninferiority to darbepoetin alfa for the primary endpoint of mean change in hemoglobin from baseline over weeks 20–26. The least-squares (LS) mean treatment difference between vadadustat once daily and darbepoetin alfa was −0.27 g/dL (95% CI: −0.55 to 0.01), with the lower bound of the 95% confidence interval (−0.55 g/dL) exceeding the prespecified noninferiority margin of −0.75 g/dL [1]. Notably, vadadustat administered three times weekly did not meet noninferiority (LS mean difference −0.53 g/dL; 95% CI: −0.80 to −0.25), establishing once-daily dosing as the therapeutically validated regimen [1]. Safety profiles were comparable across all treatment groups [1].

Phase 3 clinical trial Noninferiority Hemoglobin Dosing regimen

Intermediate PHD2 Affinity: Balanced Potency Profile Versus Roxadustat, Daprodustat, and Molidustat

Vadadustat exhibits an IC50 of 0.029 μM for PHD2 inhibition in a standardized antibody-based hydroxylation assay, positioning it as intermediate in potency among the clinically advanced HIF-PHIs [1]. By comparison, molidustat demonstrates the highest PHD2 affinity (IC50 = 0.007 μM), roxadustat shows comparable potency (IC50 = 0.027 μM), and daprodustat displays approximately 2.3-fold lower potency (IC50 = 0.067 μM) under identical assay conditions [1]. All four compounds stabilize HIF-1α and HIF-2α in cell-based assays but display differences in potency and time course of HIF-α stabilization when tested at equivalent concentrations [2]. Vadadustat also demonstrates preferential activity against PHD3 (IC50 = 0.39 μM) over PHD2 (IC50 = 1.1 μM) in alternative assay formats, reflecting assay-dependent variation [3].

IC50 PHD2 inhibition Potency Enzyme assay

Predictable Linear Pharmacokinetics with Moderate Half-Life: Dosing Flexibility Versus Roxadustat

Vadadustat exhibits linear, dose-proportional pharmacokinetics following single oral doses ranging from 80 mg to 1,200 mg, with predictable absorption, distribution, and elimination [1]. The elimination half-life in dialysis-dependent CKD patients is 9.1–9.2 hours, supporting once-daily dosing [2]. In contrast, roxadustat has a substantially longer half-life of 12–15 hours and is administered thrice weekly (TIW) in clinical practice [2]. Daprodustat exhibits a shorter, dose-dependent half-life of approximately 1–7 hours depending on the population [2]. Vadadustat's moderate half-life of 4.7–9.1 hours (varying by renal function) and linear pharmacokinetics facilitate predictable dose titration and reduce the risk of drug accumulation compared to longer-acting agents [3].

Pharmacokinetics Half-life Linear PK Dosing

Patent Protection Extending to 2036: Long-Term Commercial Exclusivity

Vadadustat is protected by a robust patent estate comprising 13 patents listed in the FDA Orange Book, with the latest composition-of-matter and method-of-use patents extending market exclusivity to 2034–2036 [1]. Key patents include US10149842 (solid forms and compositions, expiry November 14, 2034) and US11324734/US11844756 (compositions and methods for treating anemia, expiry March 31, 2036) [1]. The compound has 262 patent family members across 48 countries, providing comprehensive global protection [2]. In contrast, roxadustat's foundational patents have earlier expiry dates, and daprodustat faces a more limited patent landscape [3]. This extended exclusivity period ensures supply chain stability and reduces procurement uncertainty related to generic competition.

Patent expiry Market exclusivity Intellectual property Generic entry

Optimal Procurement and Application Scenarios for Vadadustat Based on Differentiated Evidence


Oral Anemia Management in Dialysis-Dependent CKD with Once-Daily Dosing Convenience

Vadadustat is optimally positioned for oral treatment of anemia in adults with dialysis-dependent CKD, supported by Phase 3b noninferiority data demonstrating that once-daily oral vadadustat achieves hemoglobin outcomes comparable to injectable darbepoetin alfa (LS mean difference −0.27 g/dL; 95% CI: −0.55 to 0.01; noninferiority margin −0.75 g/dL) [5]. The linear pharmacokinetics and moderate half-life (9.1–9.2 hours in DD-CKD) enable predictable once-daily dosing without the need for thrice-weekly administration required for roxadustat [6]. This scenario is particularly relevant for procurement in dialysis centers seeking to transition patients from injectable ESAs to an oral alternative while maintaining therapeutic equivalence.

Reduced Drug-Drug Interaction Risk in Polypharmacy CKD Patients

In CKD patients receiving multiple concomitant medications, vadadustat's ~4-fold lower susceptibility to OATP1B-mediated drug-drug interactions compared to daprodustat and roxadustat (>11-fold) offers a clinically meaningful safety advantage [5]. This differential susceptibility reduces the risk of pharmacokinetic interactions with OATP1B inhibitors (e.g., rifampin, cyclosporine) or competing substrates commonly prescribed in this population. Procurement for formularies serving patients with complex medication regimens should prioritize vadadustat to minimize the burden of drug interaction monitoring and potential adverse events.

Improved Gastrointestinal Tolerability for Enhanced Long-Term Adherence

For patient populations where gastrointestinal tolerability is a critical determinant of adherence to long-term oral therapy, vadadustat offers a favorable safety profile. Network meta-analysis data indicate that vadadustat avoids the statistically significant elevations in diarrhea (OR=1.36), constipation (OR=1.67), and nausea (OR=2.03) observed with daprodustat and molidustat, respectively [5]. This differentiated tolerability profile supports procurement decisions in healthcare systems where patient-reported outcomes and adherence metrics influence formulary selection.

Long-Term Procurement Stability Through Extended Patent Protection

For institutional formularies and research programs requiring multi-year supply continuity, vadadustat's patent protection extending to 2034–2036 provides a predictable procurement horizon [5]. Unlike roxadustat and daprodustat, which face earlier generic entry or narrower patent coverage, vadadustat's 13 Orange Book-listed patents and 262 global patent family members ensure sustained commercial exclusivity [6]. This scenario is particularly relevant for health systems and research consortia engaged in long-term clinical studies or establishing multi-year purchasing agreements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vadadustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.